molecular formula C46H74O16 B156081 Araloside D CAS No. 135560-19-9

Araloside D

Cat. No. B156081
M. Wt: 883.1 g/mol
InChI Key: QISCHUABGXFSHX-VBYDFQJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Araloside D is a chemical compound that belongs to the class of cardiac glycosides. It is extracted from Aralia elata, a plant commonly found in East Asia. Araloside D has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Araloside D has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects. Araloside D has also been shown to have a protective effect on the heart, making it a potential therapeutic agent for heart failure.

Mechanism Of Action

Araloside D exerts its effects by inhibiting the activity of the sodium-potassium ATPase pump. This leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways. Araloside D also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

Araloside D has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Araloside D has also been shown to have a protective effect on the heart, reducing the risk of heart failure.

Advantages And Limitations For Lab Experiments

Araloside D has several advantages for lab experiments. It is readily available and can be synthesized from the leaves of Aralia elata. It has also been extensively studied, and its mechanism of action is well understood. However, Araloside D has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. It also has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Araloside D. One potential direction is the development of Araloside D as a therapeutic agent for heart failure. Another potential direction is the study of Araloside D in combination with other drugs for the treatment of cancer. Additionally, the development of more efficient synthesis methods for Araloside D could lead to its broader use in scientific research.
Conclusion
In conclusion, Araloside D is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations for lab experiments, its availability and well-understood mechanism of action make it a promising compound for future scientific research.

Synthesis Methods

Araloside D can be synthesized from the leaves of Aralia elata. The leaves are first extracted with ethanol, and the extract is then purified using various chromatography techniques. The purified extract is then treated with hydrochloric acid to obtain Araloside D in its pure form.

properties

CAS RN

135560-19-9

Product Name

Araloside D

Molecular Formula

C46H74O16

Molecular Weight

883.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24-,25+,26-,27?,28-,29+,30+,31-,32+,33-,34-,35+,36-,37-,38-,39+,43+,44-,45-,46+/m1/s1

InChI Key

QISCHUABGXFSHX-VBYDFQJFSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C

synonyms

araloside D

Origin of Product

United States

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